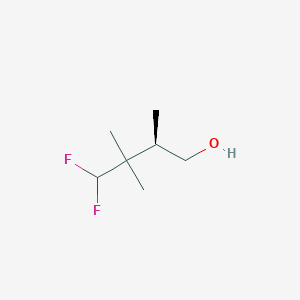

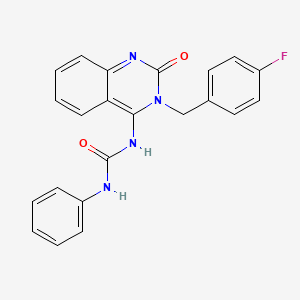

3-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2H-pyrans, which is a key component of the compound, has been discussed in the literature . The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Various methods have been reported for the synthesis of 2H-pyrans, including the Knoevenagel condensation and the electrocyclization reaction .Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans have been studied . For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Also, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Fluorinated Pyrazoles as Building Blocks : The synthesis of fluorinated pyrazoles, including strategies involving monofluorination of β-methylthio-β-enaminoketones, highlights the importance of fluorinated intermediates in medicinal chemistry. These compounds serve as versatile building blocks for further functionalization, demonstrating the utility of fluorination in drug development (Riccardo Surmont et al., 2011).

Antitumor Activity of Benzamide Derivatives : Research on synthetic benzamide derivatives, such as MS-27-275, has shown marked in vivo antitumor activity. These studies underline the potential of fluorinated benzamides in cancer therapy, indicating the role of fluorination in modulating biological properties (A. Saito et al., 1999).

Fluorinated Heterocyclic Compounds : The development of fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, from 2-fluoroacrylic building blocks, showcases the synthesis of structurally diverse molecules with potential pharmaceutical applications. This research emphasizes the adaptability of fluorinated compounds in synthesizing complex molecules (G. Shi et al., 1996).

Organic Synthesis and Fluorination Techniques

Pd-Catalyzed Ortho-Fluorination : The development of palladium-catalyzed ortho-fluorination techniques for benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate, underscores the strategic importance of fluorination in organic synthesis. Such methods expand the toolbox for introducing fluorine into complex organic molecules, enhancing their utility in drug design (Xisheng Wang et al., 2009).

Synthesis of Fluorobenzo[a]pyrene : The synthesis of fluorine-substituted aromatic hydrocarbons for studying cytochrome P450-catalyzed oxygen transfer mechanisms further illustrates the role of fluorinated compounds in biochemical research. This work highlights the use of fluorine as a probe to investigate metabolic pathways, demonstrating its significance beyond pharmaceuticals (P. Mulder et al., 1993).

Propiedades

IUPAC Name |

3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3/c16-13-3-1-2-12(10-13)15(19)17-7-4-14(18)11-5-8-20-9-6-11/h1-3,10-11,14,18H,4-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKPDGSKJPLYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)

![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)

![3-(2,5-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2560774.png)

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)